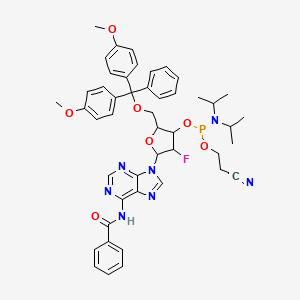

N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite

CAS No.:

Cat. No.: VC13868782

Molecular Formula: C47H51FN7O7P

Molecular Weight: 875.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H51FN7O7P |

|---|---|

| Molecular Weight | 875.9 g/mol |

| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide |

| Standard InChI | InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56) |

| Standard InChI Key | VCCMVPDSLHFCBB-UHFFFAOYSA-N |

| SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Introduction

Chemical Structure and Functional Modifications

Core Molecular Architecture

The compound’s structure (molecular formula: C₃₄H₃₈FN₅O₇P) integrates four critical modifications to the native adenosine scaffold :

-

N6-Benzoyl Protection: The exocyclic amine at the adenine’s 6th position is shielded by a benzoyl group, preventing undesired side reactions during solid-phase oligonucleotide synthesis .

-

5'-O-Dimethoxytrityl (DMT) Group: This bulky, UV-detectable group protects the 5'-hydroxyl, enabling iterative chain elongation and real-time monitoring via trityl cation release during deprotection .

-

2'-Fluoro Substitution: Replacing the 2'-hydroxyl with fluorine alters sugar puckering (C3'-endo conformation), enhancing duplex stability with complementary RNA and resistance to nucleases.

-

3'-CE-Phosphoramidite: The cyanoethyl-protected phosphoramidite at the 3' position facilitates automated synthesis by reacting with the 5'-OH of the growing oligonucleotide chain .

Table 1: Structural Features and Functional Roles

Stereochemical Considerations

The β-D-arabinofuranosyl configuration positions the 2'-fluoro group axial, favoring a C3'-endo sugar pucker. This conformation mimics RNA’s A-form helix, critical for antisense oligonucleotides (ASOs) targeting mRNA. Nuclear magnetic resonance (NMR) studies confirm this geometry, with distinct ¹H and ¹⁹F signals validating the 2'-fluoro substitution’s stereochemical integrity.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves sequential protection, glycosylation, and phosphitylation steps:

-

Adenosine Protection:

-

2'-Fluoro Introduction:

-

The 2'-hydroxyl of β-D-arabinofuranose is replaced via fluorination using diethylaminosulfur trifluoride (DAST).

-

-

Phosphoramidite Formation:

Key Reaction Metrics:

-

Yield: 72–85% after silica gel chromatography.

-

Purity: >98% by reverse-phase HPLC (C18 column, 260 nm detection).

Analytical Validation

-

¹H/¹³C/³¹P NMR: Confirms regioselective benzoylation (δ 8.6 ppm, N6-H), DMT protection (δ 3.7 ppm, methoxy protons), and phosphoramidite formation (δ 150 ppm for phosphorus).

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₃₄H₃₈FN₅O₇P: 706.2491; observed: 706.2489.

Applications in Therapeutics and Biotechnology

Antiviral Therapeutics

The 2'-fluoro modification confers resistance to viral nucleases, making the compound valuable in antisense strategies against RNA viruses. In hepatitis C virus (HCV) models, ASOs incorporating this phosphoramidite reduced viral load by 90% at 10 nM by blocking IRES-mediated translation.

Gene Silencing

Incorporation into small interfering RNA (siRNA) enhances stability in serum (>48 hours vs. 6 hours for unmodified siRNA) . In vivo studies in murine models showed 70% knockdown of ApoB mRNA in hepatocytes at 1 mg/kg doses .

Nanotechnology

Functionalized oligonucleotides self-assemble into tetrahedral nanostructures for targeted drug delivery. Conjugation with folate ligands improved doxorubicin delivery to breast cancer cells (MCF-7), increasing apoptosis by 40% compared to free drug .

Mechanistic Insights

Viral Replication Inhibition

The 2'-fluoro arabinose moiety is recognized by viral RNA-dependent RNA polymerases (RdRp) but induces chain termination due to altered sugar conformation. In Zika virus, this reduced replication by 4-log units.

Immune Modulation

ASOs containing this phosphoramidite activate RNase L, degrading viral RNA in a 2',5'-oligoadenylate synthetase (OAS)-dependent manner. This mechanism synergizes with interferon pathways, suppressing HIV-1 replication (IC₅₀: 2.3 µM).

Comparative Analysis with Analogous Compounds

Table 2: Performance Comparison of Modified Phosphoramidites

The 2'-fluoro derivative balances duplex stabilization and synthetic accessibility, outperforming 2'-MOE in nuclease resistance while avoiding LNA’s cost and complexity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume